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Compound of Interest

Compound Name: 1-Methylquinolinium iodide

Cat. No.: B1211908 Get Quote

This technical guide provides a comprehensive analysis of the spectral data for 1-
Methylquinolinium iodide, a quaternary ammonium salt with significant applications in

chemical synthesis and materials science. This document is intended for researchers,

scientists, and drug development professionals, offering in-depth insights into the spectroscopic

characterization and the underlying principles governing the experimental methodologies.

Introduction
1-Methylquinolinium iodide (C₁₀H₁₀IN) is a heterocyclic organic compound featuring a

quinoline core with a quaternized nitrogen atom. This permanent positive charge significantly

influences its chemical and physical properties, making spectroscopic analysis a cornerstone

for its identification, purity assessment, and structural elucidation. This guide will delve into the

nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass

spectrometry (MS) data of 1-Methylquinolinium iodide, providing not only the spectral data

but also the rationale behind the experimental choices and a thorough interpretation of the

results.

Synthesis of 1-Methylquinolinium Iodide
The synthesis of 1-Methylquinolinium iodide is a classic example of a bimolecular

nucleophilic substitution (SN2) reaction.[1][2][3] The lone pair of electrons on the nitrogen atom

of quinoline acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The

reaction is typically carried out in a polar aprotic solvent to facilitate the reaction.
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Experimental Protocol: Synthesis
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve quinoline (1 equivalent) in a suitable polar aprotic solvent such as

acetone or acetonitrile.

Addition of Reagent: To the stirred solution, add methyl iodide (1.1 equivalents) dropwise at

room temperature.

Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The

product, 1-Methylquinolinium iodide, will precipitate out of the solution as a solid.

Purification: Collect the solid product by vacuum filtration and wash with a small amount of

cold solvent to remove any unreacted starting materials. The product can be further purified

by recrystallization from a suitable solvent like ethanol.

Drying: Dry the purified 1-Methylquinolinium iodide under vacuum to obtain a crystalline

solid.

Rationale for Experimental Choices
SN2 Mechanism: The choice of a primary alkyl halide (methyl iodide) and a good nucleophile

(quinoline) favors the SN2 pathway, leading to a clean and efficient reaction.[4]

Solvent: Polar aprotic solvents are preferred as they solvate the cation but not the

nucleophile, thus increasing the nucleophilicity of the quinoline nitrogen.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1-Methylquinolinium
iodide in solution.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of each atom.

¹H NMR Spectral Data
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The ¹H NMR spectrum of 1-Methylquinolinium iodide is characterized by distinct signals for

the aromatic protons of the quinoline ring and the methyl protons. The quaternization of the

nitrogen atom leads to a significant downfield shift of the protons on the heterocyclic ring due to

the increased electron-withdrawing effect.

Table 1: ¹H NMR Spectral Data for 1-Methylquinolinium Iodide

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 d 1H H-2

~9.0 d 1H H-4

~8.5 d 1H H-8

~8.3 d 1H H-5

~8.2 t 1H H-7

~8.0 t 1H H-6

~7.8 dd 1H H-3

~4.8 s 3H N-CH₃

Note: Exact chemical shifts can vary depending on the solvent and concentration.[6]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar

to the ¹H NMR, the carbon atoms of the quinolinium ring are deshielded due to the positive

charge on the nitrogen.

Table 2: ¹³C NMR Spectral Data for 1-Methylquinolinium Iodide
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Chemical Shift (δ, ppm) Assignment

~155 C-2

~148 C-9

~145 C-4

~136 C-7

~130 C-5

~130 C-10

~129 C-6

~122 C-3

~118 C-8

~45 N-CH₃

Note: These are approximate chemical shift values. Unambiguous assignment often requires

2D NMR techniques.[7][8][9][10]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Methylquinolinium iodide in a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of

solvent is crucial as it can influence the chemical shifts.[11]

Instrument Parameters: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction) to obtain the final spectrum.

Referencing: Reference the chemical shifts to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Interpretation and Causality
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Deshielding Effect: The positive charge on the nitrogen atom withdraws electron density from

the quinoline ring, causing the protons and carbons, especially those closer to the nitrogen

(e.g., H-2, H-4, C-2, C-9), to be significantly deshielded and appear at a lower field (higher

ppm values).[12]

Solvent Choice: Deuterated solvents are used to avoid large solvent signals that would

obscure the analyte signals.[5] The polarity of the solvent can influence the degree of ion

pairing and thus affect the chemical shifts.[13]

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 1-Methylquinolinium
iodide by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR Spectral Data
Table 3: Key FTIR Absorption Bands for 1-Methylquinolinium Iodide

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)

1620-1580 Strong
C=C and C=N stretching

(aromatic ring)

1500-1400 Medium-Strong
Aromatic ring skeletal

vibrations

~1470 Medium C-H bending (aliphatic, N-CH₃)

850-750 Strong
C-H out-of-plane bending

(aromatic)

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

Sample Preparation: Grind a small amount of 1-Methylquinolinium iodide (1-2 mg) with

anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the spectrum.

Background Correction: A background spectrum of a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Rationale for Experimental Choices
KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical

analysis range (4000-400 cm⁻¹) and does not produce interfering absorption bands.[14][15]

[16][17][18] It acts as a solid-state solvent, allowing for the analysis of solid samples.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the 1-
Methylquinolinium iodide molecule. The conjugated π-system of the quinoline ring gives rise

to characteristic absorption bands.

UV-Vis Spectral Data
The UV-Vis spectrum of 1-Methylquinolinium iodide in a polar solvent like water or ethanol

typically shows two main absorption bands.

Table 4: UV-Vis Absorption Data for 1-Methylquinolinium Iodide

λ_max (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Electronic Transition

~240 High π → π

~320 Low n → π

Note: The exact λ_max and ε values can be influenced by the solvent.[19]

Experimental Protocol: UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of 1-Methylquinolinium iodide in a UV-

transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen

such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

Cuvette: Use a quartz cuvette for measurements in the UV region.

Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g.,

200-400 nm).

Baseline Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Interpretation and Causality
π → π* Transitions: The high-energy absorption band around 240 nm is attributed to π → π*

electronic transitions within the aromatic quinoline ring system.[20]

n → π* Transitions: The lower-energy, less intense band around 320 nm is likely due to n →

π* transitions involving the non-bonding electrons of the nitrogen atom.[19]

Solvent Effects: The polarity of the solvent can affect the energy levels of the molecular

orbitals, leading to shifts in the absorption maxima (solvatochromism).

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of 1-Methylquinolinium iodide. Due to its ionic nature, electrospray ionization

(ESI) is the most suitable method.

Mass Spectral Data
In positive-ion mode ESI-MS, 1-Methylquinolinium iodide will be detected as the 1-

methylquinolinium cation.

Table 5: Mass Spectrometry Data for 1-Methylquinolinium Iodide

m/z (Daltons) Ion

144.08 [C₁₀H₁₀N]⁺
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Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)

Sample Preparation: Prepare a dilute solution of 1-Methylquinolinium iodide in a suitable

solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or

methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.

Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with

a liquid chromatography (LC) system.

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets.

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase

ions.

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-

flight) to separate them based on their mass-to-charge ratio (m/z).

Interpretation and Causality
Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the

analyte, resulting in little to no fragmentation and a prominent molecular ion peak.[21][22][23]

[24] This is ideal for confirming the molecular weight of the cation.

Fragmentation Analysis: While ESI itself causes minimal fragmentation, tandem mass

spectrometry (MS/MS) can be employed to induce fragmentation of the [C₁₀H₁₀N]⁺ ion. The

resulting fragmentation pattern can provide valuable structural information.[25][26][27][28]

Visualization of Workflows
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Caption: Synthesis and purification workflow for 1-Methylquinolinium iodide.
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Spectroscopic Analysis Workflow

NMR Analysis FTIR Analysis UV-Vis Analysis MS Analysis

1-Methylquinolinium Iodide Sample

Dissolve in
Deuterated Solvent Prepare KBr Pellet Prepare Dilute Solution Prepare Solution

for ESI

Acquire 1H & 13C Spectra

Process Data

Structural Elucidation
& Purity Assessment

Chemical Shifts,
Coupling Constants

Acquire Spectrum

Background Subtraction

Absorption Bands

Acquire Spectrum

Baseline Correction

λ_max, Molar Absorptivity

Acquire Mass Spectrum

Analyze m/z

Molecular Ion Peak

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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